molecular formula C6H3BrF2INO B1446802 2-Bromo-3-difluoromethoxy-6-iodopyridine CAS No. 857295-23-9

2-Bromo-3-difluoromethoxy-6-iodopyridine

Cat. No.: B1446802
CAS No.: 857295-23-9
M. Wt: 349.9 g/mol
InChI Key: HMCVIJRMPYIMTO-UHFFFAOYSA-N
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Description

2-Bromo-3-difluoromethoxy-6-iodopyridine is a halogenated pyridine derivative with the molecular formula C6H3BrF2INO. This compound is characterized by the presence of bromine, iodine, and difluoromethoxy groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of pyridine derivatives. Bromination and iodination steps are typically carried out using bromine (Br2) and iodine (I2) in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and difluoromethoxylation processes. These methods require stringent control of reaction conditions to ensure high yield and purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to convert the halogenated pyridine to its corresponding reduced forms.

  • Substitution: Substitution reactions are common, where the halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Reduced pyridines and other derivatives.

  • Substitution Products: A wide range of functionalized pyridines.

Scientific Research Applications

2-Bromo-3-difluoromethoxy-6-iodopyridine finds applications in several fields:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Medicine: It is utilized in the design and synthesis of pharmaceuticals.

  • Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-3-difluoromethoxy-6-iodopyridine exerts its effects depends on its specific application. In pharmaceutical synthesis, it may act as a precursor to active pharmaceutical ingredients (APIs) by undergoing further chemical transformations. The molecular targets and pathways involved are determined by the final product and its biological activity.

Comparison with Similar Compounds

  • 2-Bromo-3-fluoropyridine

  • 2-Iodo-3-difluoromethoxypyridine

  • 3-Bromo-2-fluoropyridine

Uniqueness: 2-Bromo-3-difluoromethoxy-6-iodopyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which provides it with distinct chemical reactivity compared to its similar counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and reactivity make it a valuable compound in organic synthesis and beyond.

Properties

IUPAC Name

2-bromo-3-(difluoromethoxy)-6-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2INO/c7-5-3(12-6(8)9)1-2-4(10)11-5/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCVIJRMPYIMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OC(F)F)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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